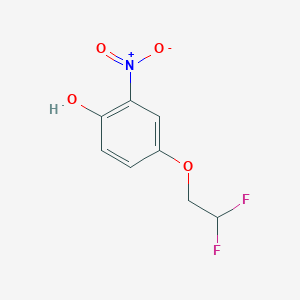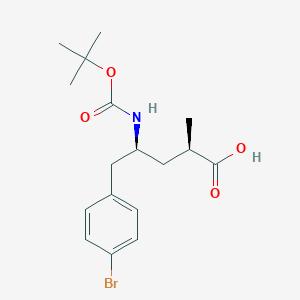![molecular formula C10H8ClNO2 B12864750 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone CAS No. 1803836-51-2](/img/structure/B12864750.png)
1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a chloromethyl group at the 5-position of the benzoxazole ring and an ethanone group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazole ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents under acidic conditions.
Attachment of the Ethanone Group: The final step involves the acylation of the benzoxazole ring to introduce the ethanone group. This can be achieved using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors, advanced purification techniques, and the use of green chemistry principles.
化学反应分析
Types of Reactions
1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation of the ethanone group would yield a carboxylic acid.
科学研究应用
1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethanone group may also participate in interactions with biological targets, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
1-(5-Methylbenzo[d]oxazol-2-yl)ethanone: Similar structure but with a methyl group instead of a chloromethyl group.
1-(5-Bromomethylbenzo[d]oxazol-2-yl)ethanone: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(5-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in the development of enzyme inhibitors and other bioactive molecules.
属性
CAS 编号 |
1803836-51-2 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC 名称 |
1-[5-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,5H2,1H3 |
InChI 键 |
WWIXGIGJHBKYMI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


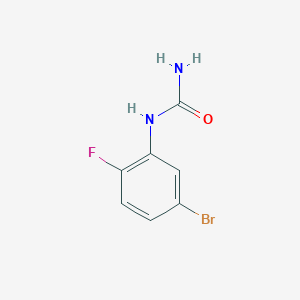
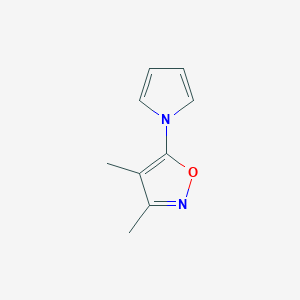
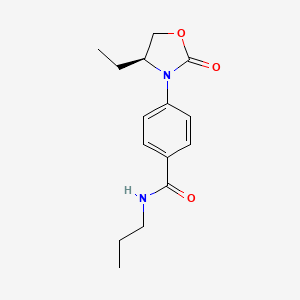
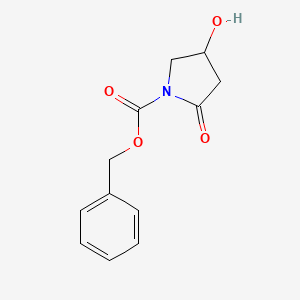
![2-Chloro-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12864698.png)
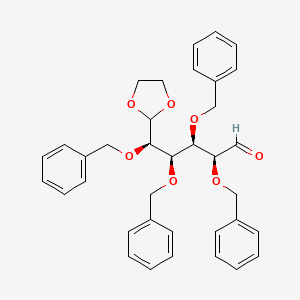
![(3AS,6R,6aS)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12864711.png)
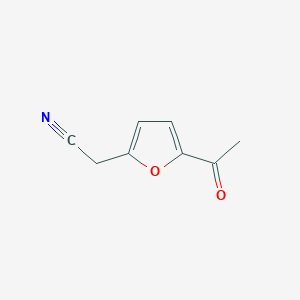
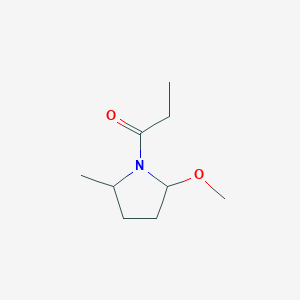
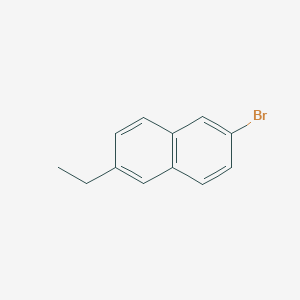
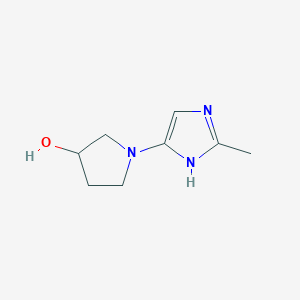
![tert-butyl N-{[3-(hydroxymethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B12864741.png)
